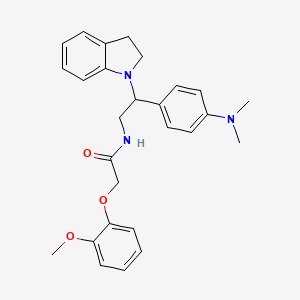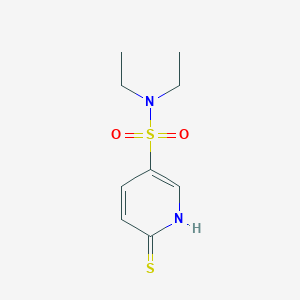![molecular formula C6H8ClF3O2S B2902177 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2460739-21-1](/img/structure/B2902177.png)
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, also known as TfCycloButyl-OTf, is a chemical compound widely used in organic synthesis. It is a versatile reagent that can be used for various chemical transformations, including the preparation of sulfones, sulfoxides, and sulfonamides. TfCycloButyl-OTf is a highly reactive compound that can undergo a wide range of reactions, making it an essential tool for synthetic chemists.
Mechanism of Action
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride-OTf is a highly reactive compound that can undergo various reactions, including nucleophilic substitution, elimination, and addition reactions. The reactivity of this compound-OTf is due to the presence of the trifluoromethanesulfonyl group, which is a good leaving group. The reaction of this compound-OTf with a nucleophile proceeds via an SN2 mechanism, resulting in the displacement of the trifluoromethanesulfonyl group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound-OTf. However, it is known that this compound-OTf is a highly reactive compound that can react with various biological molecules, including proteins, nucleic acids, and lipids. Therefore, caution should be taken when handling this compound-OTf in the laboratory.
Advantages and Limitations for Lab Experiments
One of the main advantages of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride-OTf is its high reactivity, which makes it a versatile reagent for various chemical transformations. This compound-OTf is also a stable compound that can be stored for an extended period. However, one of the limitations of this compound-OTf is its high cost, which can limit its use in large-scale chemical synthesis.
Future Directions
There are several future directions for the use of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride-OTf in scientific research. One potential application is the preparation of chiral sulfinamides, which are important intermediates in the synthesis of chiral drugs. Another potential application is the use of this compound-OTf in the preparation of new sulfonamide-based drugs. Furthermore, the development of new synthetic methods using this compound-OTf as a reagent could lead to the discovery of new chemical transformations and the synthesis of novel compounds.
Synthesis Methods
The synthesis of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride-OTf involves the reaction of cyclobutylmethyl alcohol with trifluoromethanesulfonyl chloride (TfCl) in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound-OTf and hydrochloric acid as a byproduct. The reaction can be carried out in various solvents, including dichloromethane, chloroform, and ethyl acetate.
Scientific Research Applications
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride-OTf has been widely used in scientific research for various applications. It is commonly used as a reagent for the preparation of sulfones, sulfoxides, and sulfonamides, which are essential building blocks in the synthesis of many pharmaceuticals and agrochemicals. This compound-OTf has also been used as a reagent for the preparation of chiral sulfinamides, which are important intermediates in the synthesis of chiral drugs.
properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2S/c7-13(11,12)3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCIRVHSYNQNP-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2902103.png)
![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2902108.png)

![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-phenylpyrrolidin-3-amine](/img/structure/B2902114.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2902115.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2902116.png)
